Zinc 2,5,5-trimethylhexanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84215-42-9 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
OVFCAWFVCNJLFR-UHFFFAOYSA-L |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Zinc 2,5,5 Trimethylhexanoate
Direct Synthetic Routes from 2,5,5-trimethylhexanoic Acid
The primary and most direct method for synthesizing Zinc 2,5,5-trimethylhexanoate involves the reaction of 2,5,5-trimethylhexanoic acid with a suitable zinc-containing precursor. This approach is based on classic acid-base and neutralization chemistry.
Neutralization Reactions with Zinc Oxides
A prevalent synthetic route is the neutralization of 2,5,5-trimethylhexanoic acid with zinc oxide (ZnO). In this reaction, the acidic carboxylic group reacts with the basic zinc oxide. The process is typically carried out by mixing stoichiometric amounts of the acid and zinc oxide. To ensure the reaction goes to completion, a slight excess of the acid may be used. The mixture is moderately heated, generally in the range of 50–100°C, and stirred to facilitate the formation of the zinc salt. Water is generated as a byproduct of this neutralization reaction and is subsequently removed to drive the equilibrium towards the product.
Table 1: Summary of Direct Synthesis via Zinc Oxide Neutralization
| Reactant 1 | Reactant 2 | Key Conditions | Byproduct |
| 2,5,5-trimethylhexanoic Acid | Zinc Oxide | Heating (50-100°C), Stirring | Water |
Utilization of Other Zinc Precursors (e.g., Hydroxides, Carbonates)
Beyond zinc oxide, other inorganic zinc compounds can serve as effective precursors for the synthesis of this compound. These include zinc hydroxide (B78521) (Zn(OH)₂) and zinc carbonate (ZnCO₃). The underlying principle remains a neutralization reaction. When zinc hydroxide is used, it reacts with the carboxylic acid to yield the desired zinc carboxylate and water. The use of zinc carbonate follows a similar pathway, but with the additional evolution of carbon dioxide gas as a byproduct along with water. google.com These methods provide versatility in the choice of starting materials based on availability, reactivity, and cost.
Solvent-Assisted Synthesis Strategies and Optimization
The synthesis of this compound can be performed under solvent-free (melt) conditions or, more commonly, with the aid of an organic solvent. The choice of solvent and reaction conditions plays a crucial role in optimizing the synthesis.
Using a solvent allows for better control over reaction temperature and ensures homogeneous mixing of the reactants. For the removal of the water byproduct from neutralization reactions, azeotropic distillation is a common and efficient technique, which requires the use of a suitable organic solvent that forms an azeotrope with water, such as toluene (B28343). cdnsciencepub.com The selection of the solvent system can also influence the physical properties of the final product, such as its crystallinity and morphology. While specific studies on this compound are limited, research on the synthesis of other zinc compounds has shown that factors like the solvent, molar ratios of reactants, and reaction time significantly impact the yield, particle size, and porosity of the resulting material.
Table 2: Comparison of Synthesis Environments
| Synthesis Strategy | Advantages | Key Considerations |
| Solvent-Free (Melt) | Avoids solvent cost, use, and removal. | Potential for thermal degradation; may result in a less pure product. |
| Solvent-Assisted | Better temperature control; facilitates byproduct removal (e.g., azeotropic distillation); can influence product morphology. | Requires solvent handling and recovery; selection of appropriate solvent is critical. cdnsciencepub.com |
Formation within Polymerization Environments as a Byproduct
Zinc carboxylates are frequently employed as catalysts or stabilizers in various polymerization processes, such as for polyesters. uj.ac.za this compound, or its isomers like zinc 3,5,5-trimethylhexanoate, can be used as catalysts in the depolymerization of materials like PET. mdpi.com Their formation can also occur in situ as a byproduct in certain polymer systems. For instance, during the polymerization of oil paints, carboxylic acid groups form on the alkyl chains, which can readily react with zinc oxide pigments present in the formulation to generate zinc carboxylates. acs.org This reaction involves the breakdown of the zinc oxide by the newly formed acid groups. acs.org
Similarly, in polymer formulations that contain zinc oxide as a filler or additive, the presence of free 2,5,5-trimethylhexanoic acid (as a monomer impurity or from hydrolysis of an ester) could lead to the unintended formation of this compound within the polymer matrix. This in situ generation can influence the final properties of the polymer.
Basic Zinc Carboxylate Synthesis Considerations
In addition to the neutral salt, this compound can form a "basic" salt, which is a μ4-oxo-bridged tetrazinc cluster with the general formula (RCO₂)₆Zn₄O. cdnsciencepub.com The synthesis of these basic zinc carboxylates is particularly favored for acids with branched hydrocarbon chains. cdnsciencepub.comcdnsciencepub.com This is highly relevant for 2,5,5-trimethylhexanoic acid, which is a branched-chain acid.
Thermal Decomposition Pathways of Neutral Carboxylates
One of the primary methods for synthesizing basic zinc carboxylates is through the controlled thermal decomposition of the neutral zinc carboxylate. cdnsciencepub.com In this process, the neutral salt, (RCO₂)₂Zn, is heated under vacuum. A study on similar branched carboxylates detailed heating the neutral salt for several hours at approximately 250°C at reduced pressure (0.2 mm). cdnsciencepub.com This process leads to a structural rearrangement and the formation of the more complex basic zinc carboxylate, which can be isolated from the reaction vessel as a sublimate or by extraction from the residue. cdnsciencepub.com This pathway highlights the thermal chemistry of neutral zinc carboxylates and provides a direct route to their corresponding basic salts.
Table 3: Formation of Basic Zinc Carboxylate via Thermal Decomposition
| Precursor | Product | Method | Typical Conditions |
| Neutral Zinc Carboxylate ((RCO₂)₂Zn) | Basic Zinc Carboxylate ((RCO₂)₆Zn₄O) | Thermal Decomposition | Heating (~250°C) under vacuum. cdnsciencepub.com |
Reactions Involving Zinc Oxide and Neutral Carboxylates
The reaction between zinc oxide (ZnO) and a carboxylic acid is a common and direct method for the synthesis of zinc carboxylates. This process is particularly relevant for the formation of basic zinc carboxylates, especially when using branched-chain carboxylic acids. cdnsciencepub.com
One of the primary methods for preparing basic zinc carboxylates involves the reaction of zinc oxide with the corresponding carboxylic acid in an appropriate molar ratio. cdnsciencepub.com This reaction can also be carried out by reacting zinc oxide with a neutral zinc carboxylate. cdnsciencepub.com For instance, neutral zinc 2-ethylhexanoate (B8288628) has been successfully converted to basic zinc 2-ethylhexanoate by heating it with zinc oxide in a toluene solution. cdnsciencepub.com
In a typical laboratory-scale synthesis, zinc oxide is reacted with a stoichiometric amount of the carboxylic acid. The reaction is often conducted in an organic solvent or under melt conditions. To ensure the reaction goes to completion, a slight excess of the acid may be used. The mixture is typically stirred and heated to moderate temperatures, for example, between 50 and 100°C, to facilitate the formation of the zinc salt. Water, a byproduct of the neutralization reaction, is subsequently removed, often through azeotropic distillation or by applying reduced pressure.
A study by Gordon and Silver (1983) detailed three primary methods for the preparation of basic zinc carboxylates: a) The reaction between zinc oxide and the carboxylic acid in suitable proportions. cdnsciencepub.com b) The thermal decomposition of the neutral carboxylate, (RCOO)₂Zn. cdnsciencepub.com c) The reaction of zinc oxide with the neutral carboxylate. cdnsciencepub.com
The following table provides a general overview of the reaction conditions for the formation of zinc salts from zinc oxide and carboxylic acids.
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Zinc Precursor | Zinc Oxide (ZnO) | Zinc hydroxide or zinc carbonate can also be used. |
| Acid to Zinc Molar Ratio | 2:1 | Stoichiometric for the formation of the neutral zinc dicarboxylate. |
| Solvent | Toluene, Xylene, or neat (solvent-free) | The choice of solvent can influence the reaction conditions and product isolation. |
| Temperature | 50 - 100°C | Moderate heating is generally sufficient to promote the reaction. |
| Water Removal | Azeotropic distillation or reduced pressure | Essential for driving the equilibrium towards product formation. |
Specific Synthesis Implications for Branched Hydrocarbon Chains
The structure of the carboxylic acid, particularly the presence and position of branching in the hydrocarbon chain, has significant implications for the synthesis of zinc carboxylates from zinc oxide.
Research has shown that the simplest method for preparing basic zinc carboxylates, through the direct reaction of zinc oxide and a carboxylic acid, is largely restricted to branched-chain acids. cdnsciencepub.com When straight-chain carboxylic acids with up to ten carbon atoms are reacted with zinc oxide under similar conditions, only the neutral salts are formed, leaving an excess of unreacted zinc oxide. cdnsciencepub.com Straight-chain acids with more than ten carbon atoms, as well as some aromatic carboxylic acids, were found to not react at all with zinc oxide under the studied conditions. cdnsciencepub.com
The preference for branched-chain acids in the formation of basic zinc carboxylates is a key consideration for the synthesis of this compound. The steric hindrance provided by the methyl groups on the hexanoate (B1226103) chain likely plays a role in directing the reaction towards the formation of the basic zinc carboxylate structure, which features a μ₄-oxo-centered tetrahedron of zinc atoms. psu.edu
The branched nature of the 2,5,5-trimethylhexanoate ligand is also expected to impart specific physical properties to the resulting zinc salt, such as enhanced solubility in organic solvents and distinct thermal stability, which are important characteristics for its applications as a catalyst, stabilizer, and additive in various industrial products.
The following table summarizes the findings from the study by Gordon and Silver on the synthesis of various basic zinc carboxylates from branched-chain carboxylic acids and zinc oxide.
| Carboxylic Acid | Product | Physical State | Boiling Point (°C/mm Hg) or Melting Point (°C) |
|---|---|---|---|
| 2-Methylpropionic acid | Basic zinc 2-methylpropionate | Solid | 170-175/0.1 |
| 2,2-Dimethylpropionic acid | Basic zinc 2,2-dimethylpropionate | Solid | 150-155/0.1 |
| 2-Ethylhexanoic acid | Basic zinc 2-ethylhexanoate | Viscous Liquid | 160-165/0.05 |
| 3,5,5-Trimethylhexanoic acid | Basic zinc 3,5,5-trimethylhexanoate | Viscous Liquid | 180-185/0.1 |
Data adapted from Gordon and Silver, Can. J. Chem. 61, 1218 (1983). cdnsciencepub.com
Advanced Spectroscopic and Structural Characterization of Zinc 2,5,5 Trimethylhexanoate
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is a key method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral "fingerprint" of the compound is generated.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for characterizing the coordination environment of the carboxylate group to the zinc ion. The analysis of Zinc 2,5,5-trimethylhexanoate would focus on the positions and shapes of the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO⁻) functional group.
The key spectral regions of interest for this compound would be:
Carboxylate (COO⁻) Stretching: The separation (Δ) between the asymmetric and symmetric stretching frequencies (Δ = νas(COO⁻) - νs(COO⁻)) is indicative of the carboxylate's binding mode. nih.gov In many crystalline zinc carboxylates, the carboxylate groups act as bidentate ligands, bridging two different zinc atoms in a syn-anti arrangement. nih.gov
C-H Stretching and Bending: The aliphatic 2,5,5-trimethylhexanoate ligand would exhibit characteristic C-H stretching vibrations typically found in the 2800-3000 cm⁻¹ region, as well as C-H bending vibrations at lower wavenumbers.
Studies on similar zinc soaps, like zinc palmitate, show that crystalline forms exhibit a single, sharp asymmetric COO⁻ band. uva.nl In contrast, amorphous forms of zinc carboxylates display a broadened asymmetric COO⁻ band, suggesting a greater variation in the local coordination environments of the carboxylate groups. uva.nlresearchgate.netrsc.org
Expected FTIR Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| C-H Stretching | 2800 - 3000 | Corresponds to the methyl and methylene (B1212753) groups of the trimethylhexanoate ligand. |
| Asymmetric COO⁻ Stretching (νas) | 1570 - 1610 | Position and shape (sharp vs. broad) indicate crystallinity and coordination environment. researchgate.net |
X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination
X-ray diffraction is the definitive method for determining the arrangement of atoms in a solid material, providing insights into its crystalline phase, crystal structure, and molecular geometry.
Powder X-ray Diffraction for Phase Identification
Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a material. For zinc carboxylates, the PXRD pattern is highly characteristic. It is expected that a crystalline sample of this compound would exhibit a pattern defined by a series of regularly spaced, high-intensity diffraction peaks at low 2θ angles. nih.gov These low-angle reflections are indicative of the long-range lamellar ordering, corresponding to the layered packing of the carboxylate chains. nih.gov At higher 2θ angles, a set of less intense and irregularly spaced peaks would be present, corresponding to the short-range order within the structure. nih.gov
Single-Crystal X-ray Diffraction for Atomic Arrangement Elucidation
While obtaining suitable single crystals of long-chain carboxylates can be challenging, this technique provides the most precise structural information. nih.gov Based on the crystal structures of other zinc carboxylates like zinc nonanoate (B1231133) and zinc decanoate, a likely structure for this compound can be proposed. nih.govrsc.org
The analysis would likely reveal:
Coordination Geometry: The zinc(II) ions would be in a distorted tetrahedral coordination environment. nih.gov
Bridging Ligands: Each zinc center would be coordinated to four oxygen atoms from four different trimethylhexanoate ligands. nih.gov The carboxylate groups would act as bidentate bridging ligands, connecting adjacent zinc atoms to form a polymeric structure. nih.govnih.gov
Bonding: The Zn-O bond lengths would likely show some variation, indicating an unsymmetrical bonding environment around the zinc centers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization
NMR spectroscopy provides detailed information about the structure and electronic environment of the organic ligand in the complex.
Proton (¹H) NMR Spectroscopic Studies
As Zinc(II) is a diamagnetic metal ion (d¹⁰), sharp signals are expected in the ¹H NMR spectrum, allowing for a clear characterization of the 2,5,5-trimethylhexanoate ligand. The spectrum would show distinct signals for each chemically unique proton in the ligand. Coordination to the zinc ion would cause a shift in the resonance positions compared to the free 2,5,5-trimethylhexanoic acid, reflecting the change in the electronic environment of the protons.
Expected ¹H NMR Signals for the 2,5,5-trimethylhexanoate Ligand
| Proton Environment | Expected Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(5)-CH₃ (tert-butyl) | 0.8 - 1.0 | Singlet | 9H |
| C(2)-CH₃ | 1.0 - 1.3 | Doublet | 3H |
| C(4)-CH₂ | 1.2 - 1.6 | Multiplet | 2H |
| C(3)-CH₂ | 1.5 - 2.0 | Multiplet | 2H |
Note: The exact chemical shifts and multiplicities would depend on the solvent used and the specific conformation of the ligand when coordinated to zinc. The chemical shifts are estimates based on typical values for alkyl chains.
Carbon-13 (¹³C) NMR Spectroscopic Studies
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. While specific ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectrum of its parent carboxylic acid, 3,5,5-trimethylhexanoic acid, and the general effects of zinc coordination.
The coordination of the carboxylate group to the zinc ion is the primary factor influencing the ¹³C NMR spectrum. This interaction typically causes a downfield shift (to a higher ppm value) of the carbonyl carbon (C=O) and the alpha-carbon (the carbon adjacent to the carbonyl group) compared to the free acid. nih.gov This downfield shift is a result of the deshielding effect caused by the electron-withdrawing nature of the zinc-oxygen bond. The signals for the other aliphatic carbons in the trimethylhexyl chain are expected to be less affected but may experience minor shifts.
Based on the known spectrum of 3,5,5-trimethylhexanoic acid, the predicted ¹³C NMR chemical shifts for this compound are presented below.
| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm | Notes |
|---|---|---|
| C=O (Carbonyl) | 175-185 | Expected to be shifted downfield from the free acid's value (~179 ppm) due to coordination with the zinc ion. |
| -CH₂- (adjacent to C=O) | 45-55 | Slightly downfield shift expected. |
| -CH- | 35-45 | Minimal shift expected. |
| -CH₂- (adjacent to C(CH₃)₃) | 50-60 | Minimal shift expected. |
| -C(CH₃)₃ (quaternary) | 30-35 | Minimal shift expected. |
| -C(CH₃)₃ (methyls) | 25-35 | Minimal shift expected. |
| -CH(CH₃) | 20-30 | Minimal shift expected. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elucidate the fragmentation pathways of compounds. Studies on basic zinc carboxylates, including basic Zinc 3,5,5-trimethylhexanoate, reveal a characteristic fragmentation pattern.
When analyzed by mass spectrometry, typically using a direct insertion probe at source temperatures between 150-180°C, the spectrum of basic Zinc 3,5,5-trimethylhexanoate is notable for the absence or very low intensity of the molecular ion peak, [(RCO₂)₆Zn₄O]⁺ (where R is the 2,5,5-trimethylhexyl group). Instead, the most prominent feature, or base peak, in the spectrum corresponds to the species [(RCO₂)₅Zn₄O]⁺. This indicates that the loss of one carboxylate ligand is a highly favored fragmentation pathway.
A key distinction for the 3,5,5-trimethylhexanoate complex compared to other basic zinc carboxylates (like the acetate (B1210297) or propionate) is the relative intensity of doubly charged ions. For many other zinc carboxylates, the doubly charged ion [(RCO₂)₅Zn₄O]²⁺ is a major peak in the spectrum. However, in the case of Zinc 3,5,5-trimethylhexanoate, this doubly charged ion is not a major peak.
| Ion Species | Relative Intensity | Description |
|---|---|---|
| [(RCO₂)₆Zn₄O]⁺ (Molecular Ion) | Very weak or absent | Represents the intact basic zinc carboxylate complex. |
| [(RCO₂)₅Zn₄O]⁺ | Base Peak (Highest Intensity) | Formed by the loss of one carboxylate ligand from the molecular ion. |
| [(RCO₂)₅Zn₄O]²⁺ | Not a major peak | A doubly charged ion that is less prominent for the 3,5,5-trimethylhexanoate derivative compared to other zinc carboxylates. |
*R = 2,5,5-trimethylhexyl group
Thermal Analysis for Stability and Transformation Investigations
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperatures at which decomposition is most rapid.
While a specific TGA thermogram for this compound is not available in the cited literature, the general behavior for zinc carboxylates involves decomposition at elevated temperatures. Typically, the analysis would be performed under a controlled atmosphere (e.g., nitrogen or air). The expected decomposition process for this compound would show a significant mass loss corresponding to the pyrolysis of the organic carboxylate ligands, leaving a stable residue of Zinc Oxide (ZnO). The process would likely occur in one or more stages, with the DTG curve indicating the peak decomposition temperatures.
| Temperature Range | Expected Event | Expected Final Residue |
|---|---|---|
| ~200-500 °C | Decomposition and pyrolysis of the 2,5,5-trimethylhexanoate ligands. | Zinc Oxide (ZnO) |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and other phase transitions.
Specific DSC data for this compound is not publicly available. However, a DSC analysis would be instrumental in identifying its physical transitions. If the compound is a solid at room temperature, the DSC curve would show an endothermic peak corresponding to its melting point. Other endothermic or exothermic peaks could indicate solid-solid phase transitions or the onset of decomposition, which would correlate with the mass loss observed in TGA. For a material described as a viscous oil, DSC could be used to detect glass transitions.
| Potential Thermal Event | Type of Peak | Information Gained |
|---|---|---|
| Melting | Endothermic | Melting point temperature and enthalpy of fusion. |
| Glass Transition | Step change in baseline | Temperature at which an amorphous solid becomes rubbery. |
| Decomposition | Exothermic/Endothermic | Temperature range of thermal decomposition. |
Surface and Elemental Compositional Analysis
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. It is most effective for characterizing the morphology of solid, particulate materials.
There is no available SEM data for pure this compound. The compound is often supplied as a viscous liquid or a waxy, low-melting solid. Characterizing such materials with SEM is not standard practice, as they lack the defined particulate morphology that SEM is designed to image. Analysis would require specialized preparation techniques, such as cryo-SEM. In cases where zinc carboxylates are formed as precipitates or degradation products in a matrix (e.g., in oil paints), SEM can reveal their distribution and crystalline habit. However, for the pure bulk material, SEM is not a primary characterization tool.
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping
Energy Dispersive X-ray (EDX) spectroscopy is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) to provide elemental composition of a specific area of the sample. When an electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The resulting vacancies are filled by electrons from higher energy shells, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted.
For this compound, an EDX analysis would be expected to confirm the presence of zinc (Zn), carbon (C), and oxygen (O). The resulting spectrum would display peaks corresponding to the characteristic X-ray emission energies for each of these elements. Furthermore, EDX mapping could provide a visual representation of the distribution of these elements across a sample of the material, demonstrating a uniform co-localization of zinc, carbon, and oxygen, consistent with the compound's structure.
A hypothetical EDX analysis of a pure sample of this compound would yield data confirming the elemental composition. The theoretical atomic and weight percentages of the constituent elements can be calculated from its chemical formula, C18H34O4Zn.
Hypothetical Elemental Composition of this compound
| Element | Symbol | Atomic % | Weight % |
|---|---|---|---|
| Carbon | C | 62.07 | 55.44 |
| Hydrogen | H | 9.85 | 8.80 |
| Oxygen | O | 23.08 | 16.42 |
Note: This table represents theoretical values. Actual EDX data may vary due to surface sensitivity and other experimental factors. Hydrogen is not detectable by standard EDX analysis.
Brunauer-Emmett-Teller (BET) Theory for Specific Surface Area Determination
The Brunauer-Emmett-Teller (BET) theory is a fundamental analytical tool for measuring the specific surface area of solid or porous materials. upi.edu The technique involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated. This isotherm can then be used to calculate the specific surface area, which is a critical parameter for understanding the material's properties such as reactivity, dissolution rate, and adsorption capacity.
For a powdered sample of this compound, BET analysis would provide a value for its specific surface area in units of square meters per gram (m²/g). This information would be particularly relevant if the material is intended for use in applications where surface interactions are important, such as catalysis or as an additive in a composite material. The specific surface area is influenced by particle size and morphology.
Without experimental data, a typical range for the specific surface area of a crystalline organic salt like this compound might be in the range of 1-10 m²/g, but this can vary significantly based on the synthesis and processing of the material.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance. When a molecule absorbs light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.
For this compound, the UV-Vis spectrum would likely be dominated by electronic transitions within the carboxylate ligand. The zinc ion (Zn²⁺) has a d¹⁰ electronic configuration and therefore does not exhibit d-d electronic transitions, which are common in transition metal complexes. Any observed absorption bands would likely be due to n→π* and π→π* transitions within the carbonyl groups of the trimethylhexanoate ligands. libretexts.org
A hypothetical UV-Vis analysis of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) would likely show absorption maxima in the ultraviolet region, characteristic of the carboxylate functional groups.
Hypothetical UV-Vis Absorption Data for this compound
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| n→π* | 200 - 220 | Low to moderate |
Note: This table is illustrative and based on the expected electronic transitions for a carboxylate-containing compound. The exact absorption maxima and molar absorptivities would need to be determined experimentally.
Coordination Chemistry and Complexation Behavior of Zinc 2,5,5 Trimethylhexanoate
Ligand-Metal Ion Stoichiometry and Geometries
The interaction between the zinc(II) ion (Zn²⁺) and the 2,5,5-trimethylhexanoate ligand gives rise to complexes with various stoichiometries and coordination geometries. The d¹⁰ electronic configuration of Zn(II) does not impose a specific crystal field stabilization energy, allowing for considerable flexibility in its coordination sphere, which can range from four-coordinate tetrahedral to five-coordinate trigonal bipyramidal or square pyramidal, and even six-coordinate octahedral geometries. nih.govresearchgate.net
The stoichiometry is typically represented as Zn(RCOO)₂, but the actual structures are often more complex than this simple formula suggests. Zinc carboxylates frequently form multinuclear complexes, such as binuclear or trinuclear structures. rsc.orgacs.org In these arrangements, the carboxylate ligands often act as bridging ligands between two zinc centers. rsc.orgnih.gov The bulky nature of the 2,5,5-trimethylhexanoate group, with its tertiary butyl group, sterically influences the aggregation and the final geometry of the complex.
Common coordination modes for carboxylate ligands with zinc ions include monodentate, bidentate chelating, and bidentate bridging (syn-syn, syn-anti, and anti-anti) arrangements. researchgate.netmdpi.com In many solid-state structures of zinc carboxylates, the local environment around the zinc ion is nearly tetrahedral, with the first coordination sphere consisting of oxygen atoms from four different carboxylate groups. nih.gov Each carboxylate ligand can form a bidentate bridge between two zinc atoms, leading to the formation of polymeric chains or discrete clusters. nih.govresearchgate.net
Table 1: Common Geometries and Stoichiometries in Zinc Carboxylate Complexes
| Geometry | Typical Coordination Number | Common Stoichiometry | Nature of Carboxylate Binding |
|---|---|---|---|
| Distorted Tetrahedral | 4 | [Zn(RCOO)₂]n | Bridging Bidentate |
| Trigonal Bipyramidal | 5 | [Zn₂(RCOO)₄(L)] | Bridging & Monodentate |
| Octahedral | 6 | [Zn(RCOO)₂(L)₂] | Monodentate, Chelating |
Note: 'L' represents a neutral donor ligand (e.g., water, pyridine), which can also be part of the coordination sphere.
Insights into Coordination Environments and Dynamics
The coordination environment around the zinc center in its 2,5,5-trimethylhexanoate complex is dynamic, particularly in solution. Zinc complexes are typically labile, meaning they undergo rapid ligand exchange. mdpi.com This kinetic reactivity is a key feature of their function in catalysis, where substrates must be able to easily associate with and dissociate from the metal center. nih.gov
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for probing these coordination environments. nih.gov In FTIR spectroscopy, the separation between the asymmetric (νₐ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = νₐ - νₛ) provides insight into its coordination mode. nih.gov Solid-state ⁶⁷Zn NMR, although challenging due to the quadrupolar nature of the zinc nucleus, can also provide direct information about the geometry and symmetry of the zinc coordination sphere. nih.gov
The coordination environment can be influenced by several factors:
Solvent: Coordinating solvents can compete with the carboxylate ligand, potentially breaking up aggregated structures and forming solvated monomeric or dimeric species.
Temperature: Increased temperature can enhance ligand exchange rates and influence the equilibrium between different coordination geometries.
Presence of other ligands: The addition of other donor ligands (e.g., amines, phosphines) can lead to the formation of mixed-ligand complexes with altered structures and reactivity. ias.ac.in
The inherent flexibility of the zinc coordination sphere allows it to readily adapt to the steric demands of the bulky 2,5,5-trimethylhexanoate ligand and to accommodate additional ligands or substrate molecules. nih.gov
Formation of Supramolecular Architectures and Aggregates
In the solid state and in non-polar solvents, zinc carboxylates have a strong tendency to form supramolecular architectures and aggregates. nih.gov This self-assembly is driven by the formation of coordination bonds, where carboxylate groups bridge multiple zinc centers. lu.seresearchgate.net For Zinc 2,5,5-trimethylhexanoate, the long, branched alkyl chains play a significant role in the packing of these aggregates, primarily through van der Waals interactions.
These interactions can lead to the formation of one-dimensional coordination polymers (chains), two-dimensional layered structures, or even three-dimensional networks. researchgate.netresearchgate.net The specific architecture is dictated by the precise coordination mode of the carboxylate and the presence of any co-ligands or solvent molecules that can participate in weaker interactions like hydrogen bonding. researchgate.netrsc.org While the trimethylhexanoate ligand itself is not a strong hydrogen bond donor or acceptor, trace amounts of water or alcohol can act as bridging ligands, further stabilizing these supramolecular structures. The result is often a material with a complex, aggregated structure rather than simple discrete molecules. mdpi.com
Interactions with Polymeric Systems and Compatibility Studies
This compound and similar zinc carboxylates are widely used in polymeric systems. reaxis.com They function as catalysts for polymerization reactions, such as the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. nih.govacs.org The catalytic mechanism typically involves a coordination-insertion pathway, where the monomer coordinates to the Lewis acidic zinc center before being inserted into a zinc-alkoxide bond. nih.gov
These compounds also act as crosslinking catalysts in the manufacturing of polyurethanes. reaxis.com In paints and coatings, they serve as "driers," accelerating the oxidative curing process of alkyd resins. reaxis.com The interaction with the polymer matrix is multifaceted. The zinc ion can coordinate to functional groups within the polymer, such as carboxylate or hydroxyl groups. nih.govacs.org This interaction can lead to the formation of an ionomer-like network within the polymer, influencing its mechanical and thermal properties. nih.gov
The compatibility of this compound with polymers is significantly enhanced by its bulky, hydrophobic alkyl chain. This non-polar tail promotes solubility and dispersion in organic polymer matrices and coatings, preventing phase separation and ensuring a homogeneous distribution of the zinc complex throughout the material. researchgate.net
Table 2: Applications of Zinc Carboxylates in Polymeric Systems
| Application | Polymer System | Function of Zinc Carboxylate |
|---|---|---|
| Polymerization Catalyst | Polyesters (e.g., PLA, PCL) | Ring-opening polymerization initiator nih.govmdpi.com |
| Curing Agent | Polyurethanes | Crosslinking catalyst reaxis.com |
| Drier | Alkyd-based paints/coatings | Promotes oxidative curing reaxis.com |
| Stabilizer / Additive | Various polymers | Forms ionomeric crosslinks, improves properties nih.gov |
Heterogeneous Complex Formation and Immobilization on Solid Supports (e.g., Clays)
For applications in heterogeneous catalysis, it is often desirable to immobilize homogeneous catalysts like this compound onto solid supports. yildiz.edu.trdergipark.org.tr This approach combines the high activity and selectivity of the molecular complex with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. yildiz.edu.trmdpi.com
Clays (B1170129), such as bentonite (B74815) and montmorillonite, are attractive support materials due to their high surface area, ion-exchange capacity, and the presence of surface hydroxyl groups. yildiz.edu.trdergipark.org.trresearchgate.net The immobilization of zinc complexes on clays can occur through several mechanisms:
Adsorption: The complex can be physically adsorbed onto the clay surface through van der Waals forces or other weak interactions. nih.gov
Ion Exchange: The Zn²⁺ ion can exchange with native cations (e.g., Na⁺, Ca²⁺) in the interlayer space of the clay.
Surface Complexation: The zinc carboxylate can react with hydroxyl groups on the clay surface and edges, forming a direct covalent bond to the support. acs.org
Studies on the sorption of zinc onto clay minerals show that zinc can form inner-sphere complexes at the edge sites of the clay platelets. acs.org It can also be incorporated into the mineral structure itself. nih.govacs.org By modifying the clay surface, for instance by acid activation or treatment with organic surfactants to create an organo-clay, the affinity for and dispersion of the organometallic zinc complex can be further enhanced. yildiz.edu.trdeu.edu.tr The resulting heterogeneous catalyst would feature active zinc centers anchored to a robust solid support, suitable for use in fixed-bed reactors or slurry-phase reactions. dergipark.org.tr
Catalytic Properties and Mechanistic Investigations of Zinc 2,5,5 Trimethylhexanoate
Homogeneous Catalysis Applications
In homogeneous catalysis, the catalyst and reactants exist in a single phase, which often leads to high efficiency and mild reaction conditions. Simple zinc(II) salts, including carboxylates like zinc 2,5,5-trimethylhexanoate, are effective homogeneous catalysts, particularly for the esterification of fatty acids. nih.gov The catalytic process benefits from the solubility of the zinc salt in the reaction medium, maximizing contact between the catalyst and the substrates. This approach couples the high efficiency of homogeneous catalysis with operational simplicity. researchgate.net Zinc compounds, acting as soluble molecular platforms, can also catalyze disproportionation reactions, for instance, in the formation of cross-links during sulfur vulcanization processes. researchgate.net
Heterogeneous Catalysis Applications
While initially acting as a homogeneous catalyst, one of the notable advantages of using zinc carboxylates is the potential for catalyst recovery, which blurs the line between homogeneous and heterogeneous catalysis. researchgate.net In processes like fatty acid esterification, the zinc catalyst, although introduced in a soluble form, can precipitate from the product mixture as an insoluble zinc carboxylate upon completion of the reaction. researchgate.net This precipitate can be easily recovered by filtration and recycled for subsequent batches, combining the high activity of a homogeneous system with the practical catalyst-product separation of a heterogeneous one. researchgate.net This characteristic is particularly valuable for creating more sustainable and cost-effective industrial processes. researchgate.net Generally, heterogeneous catalysts are valued for their stability, durability, and their ability to simplify product purification by minimizing contamination. mdpi.com
Role as a Lewis Acid Catalyst in Organic Reactions
The catalytic activity of this compound is fundamentally derived from the Lewis acidic nature of the zinc(II) ion. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In many organic reactions, the Zn²⁺ center interacts with electron-rich sites on a substrate molecule, such as the oxygen atom of a carbonyl group. researchgate.netresearchgate.net
This coordination activates the substrate by withdrawing electron density, which polarizes the carbonyl bond and increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes the substrate more susceptible to nucleophilic attack, which is the key step in reactions like esterification and transesterification. researchgate.net The effectiveness of zinc catalysts can be influenced by both steric and electronic factors, with the Lewis acidity of the metal center being a governing factor for a successful reaction. researchgate.net This principle of Lewis acid activation is central to the diverse catalytic applications of zinc compounds in organic synthesis. nih.gov
Catalytic Activity in Polymerization Processes
Zinc compounds have been extensively investigated as catalysts for various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters and the polymerization of vinyl monomers. mdpi.comdoi.org Their low toxicity and versatile coordination chemistry make them attractive alternatives to more toxic catalysts like those based on tin. mdpi.comnih.gov The structure of the ligand attached to the zinc center can significantly influence the catalyst's activity and the properties of the resulting polymer, such as its stereochemistry, which in turn affects crystallinity, thermal stability, and degradability. mdpi.com
The polymerization of vinyl monomers, such as vinyl acetate (B1210297), can be influenced by the presence of Lewis acids like zinc salts. doi.org The mechanism typically involves the coordination of the Lewis acidic zinc center with the monomer. In the case of vinyl monomers with a carbonyl group (e.g., vinyl acetate), the zinc ion coordinates to the carbonyl oxygen. researchgate.netsemanticscholar.org This interaction alters the electronic distribution within the monomer molecule, activating the vinyl double bond and making it more susceptible to attack by an initiating radical or a growing polymer chain. researchgate.net This activation is a critical step that facilitates the propagation of the polymer chain. semanticscholar.org The process is a chain reaction consisting of initiation, propagation, and termination steps, where the catalyst plays a crucial role in enabling the controlled growth of polymer chains. semanticscholar.org
This compound is relevant in the synthesis of copolymers, particularly those involving vinyl esters. Copolymers of vinyl acetate and vinyl 3,5,5-trimethylhexanoate are synthesized for use as binders in paints, adhesives, and construction materials. google.comgoogle.com These copolymers can be produced through emulsion polymerization, a process where monomers are emulsified in water with a surfactant, and a water-soluble initiator is used. 14.139.213 In such systems, a catalyst helps to control the incorporation of the different monomers into the growing polymer chain. The presence of the catalyst influences the reaction kinetics and the final composition of the copolymer, which determines its physical properties. google.comgoogle.com The goal is to create a polymer that combines the properties of both monomers, and the catalyst system is essential for achieving the desired copolymer structure. researchgate.net
Catalysis in Esterification and Transesterification Reactions
Zinc carboxylates are highly effective catalysts for both esterification (the reaction of a carboxylic acid and an alcohol) and transesterification (the exchange of the alkoxy group of an ester with another alcohol). nih.govnicl.it These reactions are fundamental in the production of biofuels, lubricants, plasticizers, and other valuable chemicals. researchgate.netusda.gov
The catalytic mechanism relies on the Lewis acidity of the Zn(II) ion. Several mechanistic pathways have been proposed for transesterification catalyzed by zinc carboxylates:
Lewis Acid Mechanism : The classic mechanism involves the coordination of the ester's carbonyl oxygen to the zinc ion. This activation facilitates the nucleophilic attack of the alcohol on the carbonyl carbon. researchgate.net
Alcohol Coordination : An alternative pathway involves the coordination of the alcohol to the zinc center, followed by a carboxylate shift. researchgate.net
Co-coordination : A third possibility is the simultaneous coordination of both the alcohol and the ester to the zinc ion, bringing the reactants into close proximity and facilitating the reaction. researchgate.net
Simple zinc salts have demonstrated high activity and selectivity in these reactions under moderate conditions. nih.govresearchgate.net The table below summarizes research findings on the use of zinc-based catalysts in these transformations.
| Catalyst Type | Reaction Type | Substrates | Key Findings | Source |
|---|---|---|---|---|
| Simple Zinc(II) Salts (e.g., Zn(OAc)₂, ZnO) | Esterification | Fatty acids and long-chain alcohols | Catalytic activity depends on the counterion; salts with basic anions are highly effective. Catalyst can be recycled after precipitating as a zinc carboxylate. | nih.govresearchgate.net |
| Zinc Carboxylic Salts | Transesterification & Esterification | Soybean oil, fatty acids, and methanol | Catalyst was active for both reactions simultaneously, producing biodiesel. The stability of the catalyst in the reaction medium was confirmed. | researchgate.net |
| Tetranuclear Zinc-Diterpene Clusters | Transesterification | Vegetable oil and methanol | Eco-friendly zinc clusters showed good catalytic capability for producing fatty acid methyl esters (FAME), a form of biofuel. | researchgate.netbcrec.id |
| Zinc Aluminate (ZnAl₂O₄) | Transesterification | Waste frying oil and methanol/ethanol (B145695) | The heterogeneous catalyst was stable under severe supercritical CO₂ conditions and yielded over 95% FAME. | aidic.it |
Advanced Catalytic Depolymerization Studies (e.g., Poly(ethylene terephthalate) Alcoholysis)
This compound, a zinc carboxylate salt, functions as a Lewis acid catalyst, facilitating the breakdown of polyester (B1180765) chains through alcoholysis. This process, a cornerstone of chemical recycling, aims to revert the polymer to its constituent monomers or other valuable chemical intermediates. Research in this area is driven by the need for sustainable solutions to plastic waste, transforming it into a resource for new materials.
Recent studies have explored the efficacy of various metal carboxylates in the alcoholysis of PET. While specific data on this compound is nascent, research on analogous compounds provides significant insights into its potential performance. For instance, in the depolymerization of PET via alcoholysis with isodecyl alcohol to produce diisodecyl terephthalate (B1205515) (DIDTP), a common PVC plasticizer, metal carboxylates have demonstrated varied catalytic activities.
A study investigating Lewis acid catalysts for this process included an analysis of compounds structurally similar to this compound. Notably, the study monitored the reaction mixture composition over time, offering a comparative basis for catalytic efficiency. For example, using Calcium 3,5,5-trimethylhexanoate, a compound with the same carboxylate ligand, a complete degradation of PET was observed after 5 hours of reaction. However, this was accompanied by the formation of byproducts, reaching a concentration of 5.6% by weight after six hours. In the same study, Zinc (II) neodecanoate, another bulky zinc carboxylate, achieved complete PET degradation in a shorter time of 4 hours, with byproduct formation at 2.8% by weight after six hours.
These findings suggest that the bulky, branched nature of the 2,5,5-trimethylhexanoate ligand influences both the catalytic activity and the side reactions. The data indicates a trade-off between the rate of depolymerization and the selectivity of the reaction.
To illustrate the comparative performance of related catalysts in PET alcoholysis, the following interactive data table summarizes the key findings.
| Catalyst | Time for Complete PET Degradation (hours) | Byproduct Concentration at 6 hours (% wt.) |
| Zinc (II) neodecanoate | 4 | 2.8 |
| Calcium (II) 3,5,5-trimethylhexanoate | 5 | 5.6 |
This data is based on studies of analogous compounds and serves as an indicator of the potential performance of this compound.
Investigation of Catalytic Reaction Mechanisms and Active Species
The catalytic activity of this compound in the alcoholysis of PET is rooted in its function as a Lewis acid. The zinc ion (Zn²⁺) is the central active species in this catalytic cycle. The proposed mechanism involves the coordination of the carbonyl oxygen of the ester group in the PET chain to the electron-deficient zinc center.
This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol (e.g., ethylene (B1197577) glycol or isodecyl alcohol) present in the reaction medium.
The general steps of the proposed catalytic mechanism are as follows:
Activation of the Ester: The Lewis acidic zinc center of the catalyst coordinates to the carbonyl oxygen of an ester linkage in the PET polymer chain.
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol molecule to the oxygen of the leaving group (part of the polymer chain).
Chain Cleavage: The tetrahedral intermediate collapses, breaking the ester bond and cleaving the polymer chain. One end of the cleaved chain is now capped with the alcohol, and the other end is a hydroxyl group.
Catalyst Regeneration: The zinc catalyst is released and can then coordinate with another ester linkage, continuing the depolymerization process.
The nature of the carboxylate ligand, in this case, 2,5,5-trimethylhexanoate, can influence the catalytic activity. The bulky and electron-donating alkyl groups of the ligand can affect the Lewis acidity of the zinc center and the solubility of the catalyst in the reaction medium. This, in turn, can impact the rate and selectivity of the depolymerization reaction. The formation of byproducts observed with structurally similar catalysts suggests that the active zinc species might also catalyze side reactions, such as dehydration or etherification of the alcohols, particularly at elevated temperatures. Further research is needed to fully elucidate the specific role of the 2,5,5-trimethylhexanoate ligand and to identify the precise nature of all active and transient species involved in the catalytic cycle.
Applications in Materials Science for Zinc 2,5,5 Trimethylhexanoate
Polymer Additive Functions and Performance Enhancement
In the field of polymer science, Zinc 2,5,5-trimethylhexanoate and related zinc neocarboxylates serve as multifunctional additives that enhance the performance and processability of various plastics. bdmaee.net They are particularly noted for their role as heat stabilizers, especially in polyvinyl chloride (PVC), and as performance enhancers in composite foams. bdmaee.net The branched structure of the trimethylhexanoate ligand can improve compatibility with the polymer matrix and reduce issues like "plate-out" during extrusion processes.
As a multifunctional additive, its roles include acting as a nucleating agent, crosslinking agent, and stabilizer. bdmaee.net In composite foams, it promotes the formation of smaller, more uniform cells, leading to a more consistent foam structure and enhanced mechanical properties. bdmaee.net
Table 1: Functions of Zinc Neocarboxylates as Polymer Additives
| Function | Description | Resulting Performance Enhancement |
|---|---|---|
| Heat Stabilizer | Neutralizes acidic byproducts (e.g., HCl in PVC) and prevents autocatalytic degradation during high-temperature processing. | Improved thermal stability, prevention of discoloration, and retention of mechanical properties. |
| Nucleating Agent | Promotes the formation of smaller, more uniform cells during the foaming process. bdmaee.net | More consistent foam structure, enhanced mechanical strength and durability. bdmaee.net |
| Crosslinking Agent | Facilitates the formation of chemical bonds between polymer chains. bdmaee.net | Increased strength, durability, and resistance to deformation under stress. bdmaee.net |
| Foam Stabilizer | Reduces surface tension between gas bubbles and the polymer matrix, preventing cell collapse during processing. bdmaee.net | Ensures the foam maintains its desired shape, density, and structural integrity. bdmaee.net |
Stabilization Mechanisms in Polymeric Materials
The primary stabilization mechanism of this compound in halogenated polymers like PVC is acid scavenging. During thermal processing, PVC degrades by releasing hydrogen chloride (HCl). pvcchemical.com This process is autocatalytic, meaning the released HCl accelerates further degradation.
Zinc carboxylates are a key component of modern calcium/zinc (Ca/Zn) stabilizer systems, which are environmentally friendlier alternatives to lead- and tin-based stabilizers. pvcstabilizer.comfaithind.com In these systems, the zinc carboxylate provides initial stability by reacting with the released HCl. This reaction neutralizes the acid, preventing it from catalyzing further degradation. pvcchemical.com Furthermore, under the catalysis of the zinc salt, other components in the stabilizer package, such as epoxy compounds, can replace unstable chlorine atoms in the PVC polymer chain, further enhancing long-term stability. pvcchemical.com This synergistic action is crucial for preventing "zinc burning," a rapid, catastrophic degradation that can occur if the zinc chloride byproduct is allowed to accumulate.
Contribution to Durability and Degradation Resistance
By effectively neutralizing HCl and mitigating thermal degradation during processing, this compound contributes significantly to the long-term durability and service life of polymer products. pvcstabilizer.com The prevention of polymer chain scission and cross-linking helps maintain the material's intended physical and mechanical properties, such as tensile strength, flexibility, and impact resistance. faithind.com
The incorporation of zinc neocarboxylates leads to enhanced thermal stability and longevity of PVC materials, making them suitable for a wide array of applications, from construction materials to consumer goods. In outdoor applications, this enhanced stability contributes to better weatherability and resistance to degradation from environmental factors. pvcstabilizer.comfaithind.com In composite foams, its role as a crosslinking and stabilizing agent ensures that the material retains its shape and mechanical performance over time, resisting collapse and deformation. bdmaee.net
Development as a Lubricant Additive
This compound and similar zinc neocarboxylates have been developed for use as additives in industrial and automotive lubricant formulations. They serve as alternatives or supplements to other zinc-based additives, such as the widely used Zinc dialkyldithiophosphate (ZDDP). revxoil.comprecisionlubrication.com In lubricants, these additives can improve anti-wear properties and reduce friction between moving mechanical parts, thereby extending component lifespan.
The function of zinc carboxylates differs from that of ZDDP, which relies on a phosphorus- and sulfur-based mechanism to form a sacrificial anti-wear film. precisionlubrication.comrislone.com Instead, zinc neocarboxylates function as friction modifiers and may offer improved performance in specific high-temperature applications due to their inherent thermal stability.
Impact on Lubricant Formulation Properties (e.g., Solubility, Thermal Stability)
The specific properties of this compound make it advantageous for lubricant formulators.
Solubility: The highly branched, sterically hindered nature of the trimethylhexanoate ligand gives the molecule excellent solubility in hydrocarbon and synthetic base oils. This high solubility is crucial for creating stable, homogenous lubricant formulations and preventing the additive from dropping out of solution, especially at low temperatures.
Thermal Stability: Zinc neocarboxylates generally exhibit good thermal stability. The steric bulk of the isononanoate ligands may contribute to improved oxidative stability in lubricant formulations designed for high-temperature operation. This helps to prevent the formation of sludge and varnish, maintaining the lubricant's performance and extending oil drain intervals. precisionlubrication.com
The combination of good solubility and thermal stability allows for the formulation of advanced lubricants that can operate effectively under demanding conditions.
Investigation of Tribochemical Roles
There is no available scientific literature that investigates or details the tribochemical roles of this compound. The interaction of this specific compound under friction and wear conditions, including any potential film-forming capabilities or friction-modifying properties, has not been documented in the reviewed sources.
Integration into Composite Materials
Information regarding the integration of this compound into composite materials is not present in the available scientific literature.
Reinforcement Functions in Inorganic/Organic Composites
No research data or studies were found that describe the use or effect of this compound as a reinforcing agent in either inorganic or organic composite materials. Consequently, there is no information on how it might influence the mechanical properties, such as tensile strength or modulus, of such composites.
Chemical Influences on Corrosion Resistance in Composites
Data Tables
Due to the lack of specific research findings for this compound in the requested applications, no data tables can be generated.
Theoretical and Computational Approaches to Zinc 2,5,5 Trimethylhexanoate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method within this field, offering a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Zinc 2,5,5-trimethylhexanoate.
DFT calculations can elucidate the electronic structure of this compound, providing detailed information about molecular orbitals, electron density distribution, and the nature of the chemical bonds between the zinc atom and the 2,5,5-trimethylhexanoate ligands. nih.gov For instance, DFT can be used to calculate the geometry of the molecule, predicting bond lengths and angles with high accuracy. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the compound's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. davidpublisher.com
Furthermore, DFT can be employed to investigate the vibrational properties of this compound. By calculating the infrared (IR) and Raman spectra, researchers can compare theoretical predictions with experimental data to confirm the molecular structure and bonding. rsc.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can offer a more detailed picture of the bonding, including the hybridization of atomic orbitals and the charge distribution within the molecule. researchgate.net
Table 1: Potential DFT-Calculated Properties of this compound
| Property | Description | Potential Insights |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths and angles. |
| Electronic Energy | The total energy of the molecule's electrons. | Helps determine the stability of different isomers or conformations. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic excitation properties. davidpublisher.com |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be used to predict and interpret IR and Raman spectra. rsc.org |
Molecular Dynamics Simulations for Material Behavior and Interfacial Phenomena
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of a large number of molecules and their collective properties. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of material behavior and interfacial phenomena.
For this compound, MD simulations can be used to predict its bulk properties, such as density, viscosity, and thermal conductivity. By simulating a system containing many this compound molecules, researchers can observe how they interact and arrange themselves in the solid or liquid state. These simulations can also shed light on phase transitions, such as melting or boiling points.
Interfacial phenomena are crucial in many applications, and MD simulations can provide a molecular-level understanding of how this compound behaves at interfaces, for example, between a solid surface and a liquid, or between two immiscible liquids. researchgate.netresearchgate.net This is particularly relevant for applications where the compound might be used as a coating, surfactant, or additive. The simulations can reveal how the molecules orient themselves at the interface and how they affect the interfacial tension. uobaghdad.edu.iqaps.org
Table 2: Potential Applications of MD Simulations for this compound
| Application Area | Simulation Details | Predicted Properties |
|---|---|---|
| Bulk Material Properties | Simulation of a periodic box containing many molecules. | Density, viscosity, diffusion coefficients, thermal conductivity. |
| Interfacial Behavior | Simulation of the compound at an interface with another material (e.g., water, a metal surface). | Adsorption behavior, molecular orientation, interfacial tension. researchgate.netaps.org |
Computational Modeling of Catalytic Pathways and Transition States
Zinc compounds are known to be effective catalysts in various chemical reactions. Computational modeling can be a powerful tool to investigate the potential catalytic activity of this compound. By simulating the reaction mechanism, researchers can identify the most likely reaction pathways and determine the energy barriers associated with them.
A key aspect of this modeling is the identification of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Quantum chemical methods, particularly DFT, are well-suited for locating and characterizing transition states. purdue.edu
For a potential catalytic application of this compound, computational modeling could be used to:
Identify the active site of the catalyst.
Determine the mechanism of substrate binding.
Calculate the energies of intermediates and transition states.
This information is invaluable for understanding the catalytic process at a fundamental level and for designing more efficient catalysts.
Predictive Simulations for Novel Material Design
Predictive simulations play a crucial role in the rational design of new materials with desired properties. By leveraging the computational methods described above, researchers can screen a large number of potential candidate molecules and predict their properties before they are synthesized in the laboratory. This approach can significantly accelerate the materials discovery process and reduce the costs associated with experimental trial and error.
In the context of this compound, predictive simulations could be used to explore how modifications to the chemical structure would affect its properties. For example, by changing the length or branching of the alkyl chains in the 2,5,5-trimethylhexanoate ligand, one could tune the compound's solubility, melting point, or interfacial activity. Computational screening could identify the most promising derivatives for a specific application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
